molecular formula C15H26N4 B1424501 N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine CAS No. 1179313-56-4

N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine

Cat. No.: B1424501
CAS No.: 1179313-56-4
M. Wt: 262.39 g/mol
InChI Key: DXGGQYZIWOTPKY-UHFFFAOYSA-N
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Description

N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N-ethyl-1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4/c1-5-16-13-6-8-19(9-7-13)14-10-12(4)17-15(18-14)11(2)3/h10-11,13,16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGGQYZIWOTPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(CC1)C2=NC(=NC(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, alkyl halides, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. This compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen prolyl-4-hydroxylase, an enzyme involved in the synthesis of collagen, thereby reducing fibrosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

What sets N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine apart is its unique combination of functional groups, which confer specific biological activities not seen in other pyrimidine derivatives. Its structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Biological Activity

Overview

N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine, a pyrimidine derivative, has garnered attention for its potential pharmacological activities. This compound is characterized by its complex structure and is primarily investigated for its roles in various biological processes, including antimicrobial, antiviral, and antitumor activities.

The compound's IUPAC name is N-ethyl-1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-amine, with a molecular formula of C15H26N4C_{15}H_{26}N_4 and a molecular weight of approximately 262.39 g/mol. The InChI key for this compound is DXGGQYZIWOTPKY-UHFFFAOYSA-N, which aids in its identification in chemical databases.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis, thereby potentially reducing fibrosis in various tissues .

Antitumor Activity

Research indicates that this compound possesses potent inhibitory activity against Class I PI3K enzymes, particularly the PI3K-alpha and -beta isoforms. This inhibition is significant as PI3K signaling pathways are implicated in tumorigenesis and cancer progression. The compound's ability to inhibit these pathways suggests potential applications in cancer therapy, particularly for tumors associated with PI3K activation .

Fibrotic Disease Treatment

The compound's mechanism of action also extends to antifibrotic effects, making it a candidate for treating fibrotic diseases such as hepatic cirrhosis and lung fibrosis. By inhibiting collagen synthesis pathways, it may help mitigate the excessive deposition of collagen that characterizes these conditions .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar pyrimidine derivatives. For instance:

  • In Vitro Studies : A study demonstrated that related compounds effectively inhibited cell proliferation in various cancer cell lines by targeting the PI3K pathway .
  • Animal Models : In vivo models have shown that pyrimidine derivatives can reduce tumor size and improve survival rates when administered alongside traditional chemotherapy agents .
  • Clinical Relevance : The potential application of N-ethyl derivatives in treating inflammatory diseases has been highlighted, suggesting broader therapeutic implications beyond oncology .

Summary Table of Biological Activities

Activity Mechanism Potential Applications
AntitumorInhibition of Class I PI3K enzymesCancer therapy
AntimicrobialDisruption of microbial cell functionInfection treatment
AntifibroticInhibition of collagen synthesisTreatment of fibrotic diseases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine
Reactant of Route 2
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N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine

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